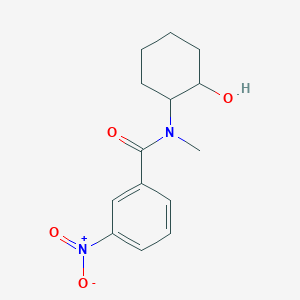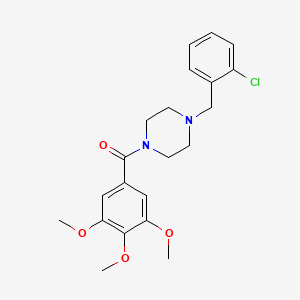![molecular formula C22H25N3O2 B4776981 N-(2,3-dihydro-1H-inden-5-yl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B4776981.png)
N-(2,3-dihydro-1H-inden-5-yl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea
Vue d'ensemble
Description
N-(2,3-dihydro-1H-inden-5-yl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea, also known as L-745,870, is a potent and selective antagonist of the dopamine D4 receptor. It was first synthesized in 1996 by researchers at Merck Sharp & Dohme Research Laboratories. Since then, it has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
N-(2,3-dihydro-1H-inden-5-yl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea acts as a competitive antagonist of the dopamine D4 receptor, blocking the binding of dopamine to the receptor and preventing its activation. This leads to a decrease in dopamine signaling in the brain, which is believed to contribute to the therapeutic effects of the drug.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea has been shown to modulate several physiological and biochemical processes in the brain, including neurotransmitter release, receptor signaling, and gene expression. It has been shown to increase the release of acetylcholine and decrease the release of dopamine and norepinephrine in certain brain regions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2,3-dihydro-1H-inden-5-yl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea is its high selectivity for the dopamine D4 receptor, which allows for more specific targeting of this receptor compared to other dopamine receptor antagonists. However, its potency and selectivity may also pose challenges in terms of dosing and potential off-target effects. Additionally, the cost and availability of the drug may limit its use in certain experimental settings.
Orientations Futures
Future research on N-(2,3-dihydro-1H-inden-5-yl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea could focus on its potential therapeutic applications in other neurological and psychiatric disorders, as well as its effects on other neurotransmitter systems and brain regions. Additionally, further studies could investigate the pharmacokinetics and pharmacodynamics of the drug, as well as its potential side effects and interactions with other drugs.
Applications De Recherche Scientifique
N-(2,3-dihydro-1H-inden-5-yl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, bipolar disorder, and attention deficit hyperactivity disorder (ADHD). It has been shown to have high affinity and selectivity for the dopamine D4 receptor, which is believed to play a role in these disorders.
Propriétés
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-[4-(piperidine-1-carbonyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c26-21(25-13-2-1-3-14-25)17-8-10-19(11-9-17)23-22(27)24-20-12-7-16-5-4-6-18(16)15-20/h7-12,15H,1-6,13-14H2,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFVFOQFYKLSHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC4=C(CCC4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-[4-(piperidin-1-ylcarbonyl)phenyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-methoxy-3-methylbenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4776899.png)
![5-bromo-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenesulfonamide](/img/structure/B4776910.png)
![2-{[(3-chloro-2-methylphenyl)amino]methylene}cyclohexanone](/img/structure/B4776915.png)
![4-[(5-chloro-2-thienyl)methyl]-N-(3-fluorophenyl)-1-piperazinecarboxamide](/img/structure/B4776916.png)
![5-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-3-(3-chlorophenyl)-2,4-imidazolidinedione](/img/structure/B4776930.png)
![2-{[(2-bromobenzyl)thio]acetyl}-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide](/img/structure/B4776940.png)


![5-(benzyloxy)-4-ethyl-2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]phenol](/img/structure/B4776956.png)
![ethyl N-({[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]amino}carbonyl)-beta-alaninate](/img/structure/B4776961.png)
![4-iodo-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4776966.png)
![6-methyl-2-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4776989.png)
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4776995.png)
![methyl 4-{5-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B4776999.png)